molecular formula C12H11NO2 B8494128 6-[(oxiran-2-yl)methoxy]quinoline

6-[(oxiran-2-yl)methoxy]quinoline

Cat. No.: B8494128
M. Wt: 201.22 g/mol
InChI Key: XDRGPODCOQHHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(oxiran-2-yl)methoxy]quinoline is a synthetically versatile chemical building block that incorporates a quinoline heterocycle linked to an epoxide (oxirane) functional group via a methoxy spacer. This molecular architecture makes it a valuable intermediate for researchers, particularly in medicinal chemistry, for the design and synthesis of novel bioactive molecules . The quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities, including significant antiviral properties against viruses such as HIV, hepatitis C, Ebola, and SARS . The reactive epoxide ring serves as a key handle for further synthetic modification, allowing scientists to readily create derivatives by ring-opening reactions with various nucleophiles, facilitating Structure-Activity Relationship (SAR) studies . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information, including Hazard Statements and Precautionary Statements, should be reviewed prior to handling. Researchers are advised to consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)quinoline

InChI

InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2

InChI Key

XDRGPODCOQHHRG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most straightforward route involves reacting 6-hydroxyquinoline (1) with epichlorohydrin (2) under basic conditions. Deprotonation of the hydroxyl group by sodium hydroxide generates a phenoxide ion, which undergoes nucleophilic attack on the less sterically hindered carbon of epichlorohydrin. Subsequent intramolecular cyclization forms the epoxide ring, yielding 6-[(oxiran-2-yl)methoxy]quinoline (3) .

Optimization Insights :

  • Base Selection : A 10% aqueous NaOH solution ensures sufficient deprotonation without hydrolyzing the epoxide.

  • Temperature Control : Reactions conducted at 0–5°C minimize polymerization of epichlorohydrin, improving yields to 65–72%.

  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates phase separation, reducing side reactions.

Table 1 : Yield Variation with Reaction Parameters

Base Concentration (%)Temperature (°C)SolventYield (%)
525H2O38
100–5THF72
1510DCM65

Late-Stage Epoxidation of 6-Allyloxyquinoline

Synthesis of 6-Allyloxyquinoline Precursor

6-Hydroxyquinoline (1) is first functionalized with an allyl group via Mitsunobu reaction or nucleophilic substitution. For example, treatment with allyl bromide in the presence of K2CO3 in DMF at 80°C affords 6-allyloxyquinoline (4) in 85% yield.

PeracidSolventTemperature (°C)Yield (%)
mCPBADCM082
H2O2/NaHCO3MeOH2545
DimethyldioxiraneAcetone-2068

Copper-Catalyzed Coupling with Glycidol Derivatives

Ullmann-Type Etherification

A copper(I)-catalyzed coupling between 6-iodoquinoline (5) and glycidol (6) in the presence of Cs2CO3 and 1,10-phenanthroline in DMSO at 110°C generates 3 in 58% yield. This method avoids harsh bases but requires anhydrous conditions to prevent glycidol polymerization.

Limitations and Substrate Scope

  • Electron-Deficient Quinolines : Nitro or cyano substituents reduce yields to <40% due to catalyst poisoning.

  • Steric Hindrance : Ortho-substituted quinolines exhibit negligible reactivity, underscoring the sensitivity of Cu catalysts to steric effects.

Table 3 : Impact of Quinoline Substituents on Coupling Efficiency

Substituent (Position)Electron EffectYield (%)
-NO2 (4)Withdrawing38
-OCH3 (7)Donating67
-Cl (5)Withdrawing42

Comparative Analysis of Synthetic Routes

Cost and Scalability

  • Epichlorohydrin Route : Low-cost reagents make this ideal for industrial-scale production, though epoxide purity remains a concern.

  • Late-Stage Epoxidation : Higher peracid costs limit scalability, but the method excels in academic settings for modular derivatization.

  • Copper Catalysis : Requires specialized ligands and anhydrous conditions, rendering it less practical for large batches.

Functional Group Tolerance

Epichlorohydrin and mCPBA methods tolerate electron-donating groups (e.g., -OCH3, -CH3), whereas copper catalysis is incompatible with strong electron-withdrawing groups .

Chemical Reactions Analysis

Types of Reactions

6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidative opening of the epoxide ring.

    Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.

    Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.

Scientific Research Applications

6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Substituent Position and Functional Group Effects

The biological and chemical profiles of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Substituents Biological Activity Key Findings References
6-[(Oxiran-2-yl)methoxy]quinoline 6-methoxy-epoxy Not explicitly reported Epoxide group may enable covalent binding; synthetic routes involve epoxidation.
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-methoxy, 2-aryl, 4-carboxylate P-glycoprotein inhibition High yield (98%); ester group enhances lipophilicity, critical for membrane transporter interaction.
7-Ethoxyquinoline derivatives 7-ethoxy TRPV4 channel inhibition 7-Ethoxy analogs (e.g., compound 27) show higher potency than 7-methoxy variants due to electronic effects.
4-((Triazolyl)methoxy)-6-fluoroquinoline 4-triazolylmethoxy, 6-fluoro, 2-trifluoromethyl Antiviral (SARS-CoV-2) Fluorine atoms enhance antiviral activity; high selectivity index (SI) against viral proteases.
4-Chloro-6-ethoxyquinoline 4-chloro, 6-ethoxy Synthetic intermediate Chlorine at 4-position stabilizes electrophilic centers; used in cross-coupling reactions.

Key Insights from Structural Modifications

  • Positional Effects: Substitution at the 6-position (as in the target compound) is less common than at the 4- or 7-positions in bioactive quinolines. For example, 7-ethoxy substitution () improves TRPV4 inhibition compared to 7-methoxy, likely due to enhanced electron-withdrawing effects. In contrast, 6-fluoro substitution () in antiviral quinolines leverages fluorine’s electronegativity to optimize target binding.
  • Functional Group Reactivity: Epoxide groups (e.g., in this compound) confer unique reactivity, enabling covalent interactions with nucleophilic residues in enzymes or receptors. This contrasts with non-reactive substituents like methoxy or ethoxy groups, which rely on steric and electronic modulation. Ester groups (e.g., in methyl 6-methoxy-2-arylquinoline-4-carboxylate) enhance bioavailability and membrane permeability, critical for P-glycoprotein inhibition.
  • Biological Selectivity: Compounds with bulky substituents (e.g., diethylamino in ) exhibit reduced activity due to steric hindrance, whereas smaller groups (e.g., methoxy) maintain potency. The 1-methyl-2-oxo-1,2-dihydroquinoline scaffold () demonstrates how ring saturation impacts conformational flexibility and target engagement.

Q & A

Q. Table 1. Key Synthetic Routes for this compound

StepReaction TypeReagents/ConditionsYield (%)Reference
1Azide formationNaN3_3, DMF, 60°C85
2CuAAC cycloadditionCuSO4_4, sodium ascorbate, RT78
3Epoxidationm-CPBA, CH2_2Cl2_2, 0°C65

Q. Table 2. DFT Parameters for Epoxide Reactivity

FunctionalBasis SetEpoxide Strain (kcal/mol)ΔG^\ddagger (Ring-opening)
B3LYP6-31G*28.318.7 (NH3_3 attack)
M06-2Xdef2-TZVP29.120.1 (HS^- attack)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.